

# Comprehensive Technical Guide: Morachalcone A from *Morus alba* Roots

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Morachalcone A

CAS No.: 76472-88-3

Cat. No.: S633073

[Get Quote](#)

## Introduction to Morachalcone A and Its Source

**Morachalcone A** is a biologically active chalcone compound primarily isolated from the root system of *Morus alba* L. (white mulberry), a plant belonging to the Moraceae family. This specific phytochemical has garnered significant attention in pharmacological research due to its diverse therapeutic potential and unique structural properties. As a **prenylated chalcone** derivative, **Morachalcone A** features a characteristic  $\alpha,\beta$ -unsaturated carbonyl system that facilitates its interaction with various biological targets through Michael addition reactions. The compound's presence in the root tissues of *Morus alba* underscores the differential distribution of specialized metabolites across plant organs, with root-specific biosynthesis resulting in distinct pharmacological profiles compared to leaf- or fruit-derived compounds [1] [2].

The traditional use of *Morus alba* in Eastern medicine systems, particularly Traditional Chinese Medicine, for treating conditions such as fever, inflammation, and metabolic disorders, provides ethnobotanical validation for investigating its bioactive constituents. Modern phytochemical studies have revealed that **Morachalcone A** contributes significantly to the observed therapeutic effects of mulberry root preparations. Research indicates that this compound exhibits a promising multi-target mechanism of action, influencing several critical pathological pathways simultaneously, which makes it an attractive candidate for drug development, particularly for complex multifactorial diseases [3] [4].

## Chemical Properties and Structural Characteristics

**Morachalcone A** (CAS Registry Number: 76472-88-3) is chemically defined as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with a molecular formula of **C<sub>20</sub>H<sub>20</sub>O<sub>5</sub>** and a molecular weight of **340.4 g/mol**. The compound's structural architecture consists of two hydroxy-substituted aromatic rings (A and B rings) connected by a conjugated enone bridge, with an additional prenyl (3-methylbut-2-enyl) moiety attached at the C-3 position of the A-ring. This specific substitution pattern significantly influences the compound's biological activity, membrane permeability, and metabolic stability [1] [5].

Table 1: Fundamental Chemical Properties of **Morachalcone A**

Property	Description
CAS Registry Number	76472-88-3
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>5</sub>
Molecular Weight	340.4 g/mol
Chemical Classification	Chalcones
Appearance	Yellow powder
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage Conditions	Desiccate at -20°C
IUPAC Name	(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

The **three-dimensional configuration** of **Morachalcone A** adopts a planar trans (E) conformation about the  $\alpha,\beta$ -unsaturated system, which is thermodynamically favored due to reduced steric hindrance between the carbonyl group and the B-ring. This planarity, combined with the electron-delocalized  $\pi$ -system, contributes

to the compound's redox potential and radical scavenging capabilities. The presence of multiple phenolic hydroxyl groups (at C-2', C-4', C-2, and C-4 positions) enables hydrogen bonding with biological targets and contributes to its antioxidant properties through direct radical neutralization and metal chelation [1] [6].

The **lipophilic character** imparted by the prenyl side chain enhances membrane permeability and cellular uptake, while the polar hydroxyl groups maintain sufficient aqueous solubility for biological testing. **Morachalcone A** demonstrates stability under standard laboratory storage conditions (desiccated at -20°C), though solutions in dimethyl sulfoxide (DMSO) should be prepared fresh or stored at -20°C for limited periods to prevent degradation. The compound's chromophoric system, with maximal absorbance in the UV-visible range, facilitates detection and quantification using HPLC with photodiode array detection [1].

## Quantitative Biological Activities and Pharmacological Potential

**Morachalcone A** demonstrates a remarkable spectrum of biological activities with potency in the micromolar to nanomolar range across various therapeutic domains. The concentration-dependent efficacy of this chalcone derivative has been quantitatively established through standardized in vitro assays, revealing several promising pharmacological applications.

Table 2: Quantitative Biological Activities of **Morachalcone A**

Biological Activity	Experimental Model	Quantitative Result	Reference
Pancreatic Lipase Inhibition	In vitro enzymatic assay	IC <sub>50</sub> = 6.2 μM	[1]
Anti-melanogenesis	Tyrosinase inhibition assay	IC <sub>50</sub> = 0.013 μM	[1]
Anti-inflammatory	NO production in RAW264.7 cells	IC <sub>50</sub> = 16.4 μM	[1]
Neuroprotective	HT22 hippocampal cells	EC <sub>50</sub> = 35.5 ± 2.1 μM	[1]

## Metabolic Disorder Applications

The **potent pancreatic lipase inhibitory activity** ( $IC_{50} = 6.2 \mu M$ ) positions **Morachalcone A** as a promising candidate for managing obesity and related metabolic disorders. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the intestine, and its inhibition reduces fat absorption, thereby decreasing caloric intake. Structure-activity relationship analysis indicates that the prenyl moiety at C-3 and the 2,4-dihydroxy substitution pattern on the A-ring are critical for this inhibitory activity, potentially through optimal interaction with the enzyme's active site. In the same study, other prenylated phenolic compounds from *Morus alba* leaves showed moderate pancreatic lipase inhibition ( $IC_{50} < 50 \mu M$ ), but **Morachalcone A** demonstrated superior efficacy [1].

## Dermatological and Anti-inflammatory Applications

**Morachalcone A** exhibits **exceptional tyrosinase inhibitory activity** ( $IC_{50} = 0.013 \mu M$ ), surpassing many known depigmenting agents. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition represents a key strategy for managing hyperpigmentation disorders. The compound's anti-inflammatory properties are evidenced by its dose-dependent suppression of nitric oxide (NO) production ( $IC_{50} = 16.4 \mu M$ ) in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. Excessive NO production contributes to the pathogenesis of inflammatory conditions, and its reduction indicates modulation of the iNOS signaling pathway. This dual activity suggests potential applications in inflammatory skin conditions where both hyperpigmentation and inflammation are concerns [1] [2].

## Neuroprotective Applications

The **neuroprotective effects** of **Morachalcone A** have been demonstrated in HT22-immortalized hippocampal cells, where it protected against glutamate-induced oxidative stress ( $EC_{50} = 35.5 \pm 2.1 \mu M$ ). Glutamate excitotoxicity induces massive calcium influx and generates reactive oxygen species, leading to neuronal cell death—a process implicated in various neurodegenerative disorders. **Morachalcone A** likely exerts its protective effects through antioxidant mechanisms and possibly by modulating cellular defense systems, positioning it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's diseases [1] [7].

## Detailed Experimental Protocols and Methodologies

### Extraction and Isolation Protocol

The following optimized protocol describes the extraction and isolation of **Morachalcone A** from *Morus alba* roots, based on the method reported in the literature with modifications to enhance yield and purity [1]:

- **Plant Material Preparation:** Air-dry *Morus alba* roots at room temperature protected from direct sunlight. Pulverize the dried material to a fine powder (particle size < 500  $\mu\text{m}$ ) using a mechanical grinder to increase surface area for efficient extraction.
- **Maceration Extraction:** Subject the powdered root material (500 g) to maceration with 5 L of 70% aqueous ethanol at 57°C for 12 hours with continuous agitation (150 rpm). This optimized ethanol concentration and temperature maximize phenolic compound extraction while minimizing non-polar impurity co-extraction.
- **Liquid-Liquid Partition:** Concentrate the ethanolic extract under reduced pressure at 40°C to obtain an aqueous residue. Suspend this residue in 500 mL of distilled water and partition successively with n-hexane (3  $\times$  500 mL), ethyl acetate (3  $\times$  500 mL), and n-butanol (3  $\times$  500 mL). **Morachalcone A** preferentially partitions into the ethyl acetate fraction due to its intermediate polarity.
- **Chromatographic Purification:** Subject the active ethyl acetate fraction (8.5 g) to silica gel column chromatography (200-300 mesh, 5  $\times$  80 cm) and elute with a stepwise gradient of chloroform-methanol (from 100:1 to 1:1, v/v). Monitor fractions by TLC (silica gel GF<sub>254</sub>, chloroform:methanol:formic acid, 8:1:0.1, v/v/v) with visualization under UV light (254 nm and 365 nm) and by spraying with 10% H<sub>2</sub>SO<sub>4</sub> in ethanol followed by heating.
- **Final Purification:** Combine fractions containing **Morachalcone A** (R<sub>f</sub> = 0.45 in the aforementioned TLC system) and further purify by preparative reversed-phase HPLC (C<sub>18</sub> column, 250  $\times$  21.2 mm, 5  $\mu\text{m}$ ) using an isocratic elution of acetonitrile-water (55:45, v/v) with 0.1% formic acid at a flow rate of 12 mL/min. **Morachalcone A** typically elutes at 15-17 minutes under these conditions, yielding a pure yellow amorphous powder (typically 25-35 mg from 500 g dried root material).

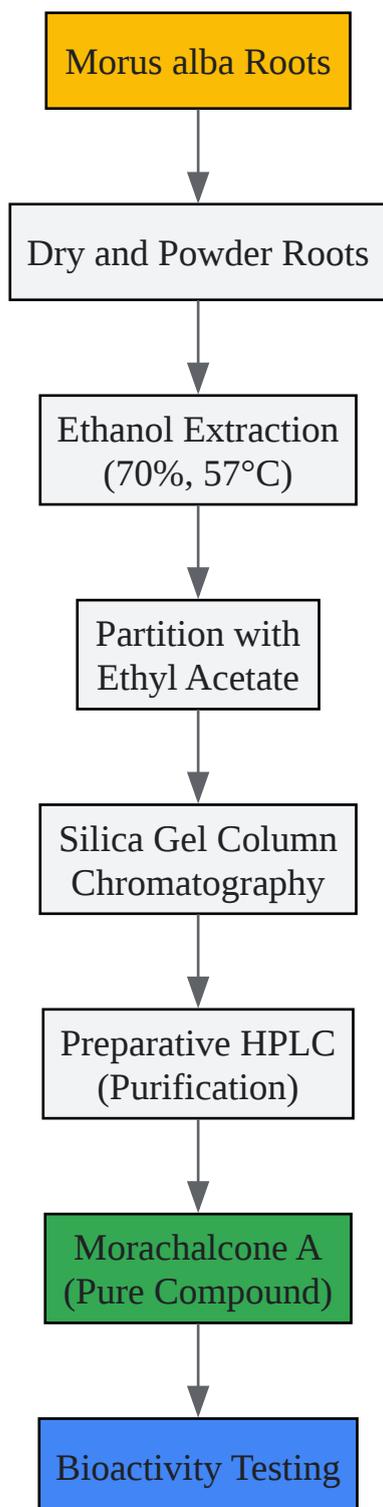
### Pancreatic Lipase Inhibition Assay

The inhibitory activity against pancreatic lipase is evaluated using a modified version of the method described by [1] with p-nitrophenyl palmitate (pNPP) as substrate:

- **Solution Preparation:** Prepare porcine pancreatic lipase (Type II, Sigma) solution (2 mg/mL) in 0.1 M phosphate buffer (pH 7.2). Dissolve pNPP in isopropanol to a concentration of 3 mM. Prepare test compounds in DMSO at appropriate concentrations (final DMSO concentration in assay < 2%).

- **Reaction Procedure:** In a 96-well plate, mix 20  $\mu\text{L}$  of test compound solution (or DMSO for control), 40  $\mu\text{L}$  of lipase solution, and 140  $\mu\text{L}$  of phosphate buffer. Pre-incubate the mixture at 37°C for 15 minutes. Initiate the reaction by adding 50  $\mu\text{L}$  of pNPP solution. Incubate the reaction mixture at 37°C for 30 minutes with continuous shaking.
- **Termination and Measurement:** Stop the reaction by placing the plate on ice. Measure the amount of p-nitrophenol released by monitoring absorbance at 405 nm using a microplate reader. Include appropriate blank corrections (reaction mixture without enzyme) and positive controls (orlistat).
- **Data Analysis:** Calculate percentage inhibition using the formula:  $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}})/A_{\text{control}}] \times 100$ , where  $A_{\text{control}}$  is the absorbance of the control reaction (enzyme + substrate without inhibitor), and  $A_{\text{sample}}$  is the absorbance in the presence of inhibitor. Determine  $\text{IC}_{50}$  values using non-linear regression analysis of inhibition curves (typically 6-8 concentrations in duplicate).

The following workflow diagram illustrates the key steps in the extraction, isolation, and bioactivity testing of **Morachalcone A**:



[Click to download full resolution via product page](#)

*Workflow for extraction and bioactivity assessment of **Morachalcone A***

## Analytical Methods for Characterization and Quantification

### High-Performance Liquid Chromatography (HPLC) Analysis

For qualitative and quantitative analysis of **Morachalcone A** in plant extracts and biological samples, the following **reversed-phase HPLC method** provides optimal separation and detection:

- **Chromatographic System:** Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
- **Column:** C<sub>18</sub> column (250 × 4.6 mm, 5 μm particle size) with appropriate guard column.
- **Mobile Phase:** Employ a gradient system consisting of (A) 0.1% aqueous formic acid and (B) acetonitrile with 0.1% formic acid. Use the following gradient program: 0-5 min, 30-45% B; 5-15 min, 45-55% B; 15-25 min, 55-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B (re-equilibration).
- **Flow Rate:** 1.0 mL/min with column temperature maintained at 35°C.
- **Injection Volume:** 10 μL of sample solution (preferably in methanol or mobile phase).
- **Detection:** Monitor at 370 nm ( $\lambda_{\text{max}}$  for **Morachalcone A**) with full spectrum scanning from 200-600 nm for peak purity assessment.
- **Retention Time:** Under these conditions, **Morachalcone A** typically elutes at approximately 18.5 minutes.
- **Quantification:** Prepare a standard calibration curve using purified **Morachalcone A** (≥95% purity) in the concentration range of 0.5-100 μg/mL. The method demonstrates good linearity ( $r^2 > 0.999$ ) with limits of detection and quantification of approximately 0.1 μg/mL and 0.3 μg/mL, respectively.

### Structural Elucidation Techniques

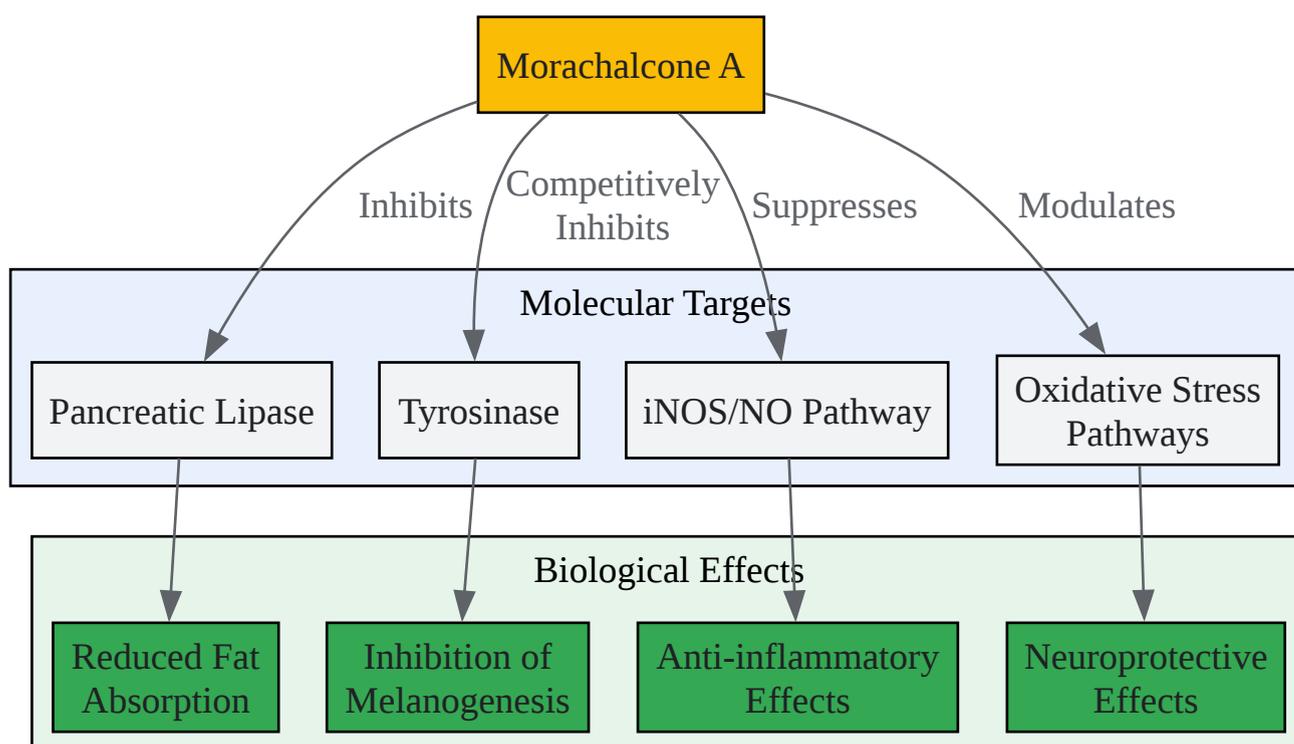
Comprehensive structural characterization of isolated **Morachalcone A** should incorporate multiple spectroscopic approaches:

- **UV-Visible Spectroscopy:** Record spectrum in methanol. **Morachalcone A** typically exhibits absorption maxima at approximately 230 nm (Band II, A-ring benzoyl system) and 370 nm (Band I, cinnamoyl system), with a shoulder around 300 nm characteristic of chalcones.
- **Infrared (IR) Spectroscopy:** Key absorption bands include: 3300-3500 cm<sup>-1</sup> (broad, phenolic O-H stretch), 2920-2950 cm<sup>-1</sup> (C-H stretch of prenyl methyl groups), 1650 cm<sup>-1</sup> (conjugated carbonyl stretch), 1600 cm<sup>-1</sup> (aromatic C=C stretch), and 1250 cm<sup>-1</sup> (C-O stretch of phenolic groups).

- **Mass Spectrometry:** High-resolution ESI-MS typically shows  $[M+H]^+$  at  $m/z$  341.1388 (calculated for  $C_{20}H_{21}O_5^+$ ) or  $[M-H]^-$  at  $m/z$  339.1234 (calculated for  $C_{20}H_{19}O_5^-$ ). Tandem MS/MS fragmentation produces characteristic product ions at  $m/z$  323 ( $[M+H-H_2O]^+$ ), 295 ( $[M+H-H_2O-CO]^+$ ), and 203 (retro-Diels-Alder fragment of prenylated A-ring).
- **NMR Spectroscopy:** Complete 1D ( $^1H$ ,  $^{13}C$ ) and 2D (COSY, HSQC, HMBC) NMR analyses in deuterated DMSO or acetone provide definitive structural confirmation. Key  $^1H$  NMR signals (500 MHz, DMSO- $d_6$ ):  $\delta$  14.50 (s, 1H, 2'-OH, chelated), 10.80 (br s, 1H, 4'-OH), 9.60 (br s, 1H, 4-OH), 8.90 (br s, 1H, 2-OH), 7.95 (d,  $J = 15.5$  Hz, 1H, H- $\beta$ ), 7.45 (d,  $J = 15.5$  Hz, 1H, H- $\alpha$ ), 5.20 (t,  $J = 7.0$  Hz, 1H, prenyl H-2"), 3.30 (d,  $J = 7.0$  Hz, 2H, prenyl H-1"), 1.70 (s, 3H, prenyl  $CH_3$ ), 1.60 (s, 3H, prenyl  $CH_3$ ).

## Mechanism of Action and Signaling Pathways

**Morachalcone A** exerts its diverse pharmacological effects through multi-target mechanisms that involve modulation of key signaling pathways and enzymatic processes. The following diagram illustrates the compound's primary molecular targets and associated biological effects:



[Click to download full resolution via product page](#)

*Molecular targets and biological effects of **Morachalcone A***

The **pancreatic lipase inhibition** mechanism involves reversible competitive binding at the enzyme's active site, with the prenyl moiety facilitating hydrophobic interactions and the phenolic hydroxyl groups potentially forming hydrogen bonds with key catalytic residues (Ser152, Asp176, His263). Molecular docking studies suggest that the  $\alpha,\beta$ -unsaturated ketone system may interact with the catalytic serine nucleophile, though this requires experimental validation. The inhibition reduces triglyceride hydrolysis to absorbable free fatty acids and monoglycerides, thereby decreasing dietary fat absorption and potentially contributing to weight management [1].

For **tyrosinase inhibition**, **Morachalcone A** likely acts as a competitive inhibitor that binds to the enzyme's active copper-containing site, with the 2,4-dihydroxyphenyl (B-ring) moiety coordinating with copper ions. The extended conjugation system allows for optimal positioning within the active site, while the prenyl group on the A-ring may interact with adjacent hydrophobic pockets, enhancing binding affinity. This molecular interaction suppresses the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, key steps in melanin biosynthesis [1] [2].

The **anti-inflammatory effects** primarily involve suppression of the NF- $\kappa$ B signaling pathway and downstream inhibition of inducible nitric oxide synthase (iNOS) expression. **Morachalcone A** likely interferes with the phosphorylation and degradation of I $\kappa$ B $\alpha$ , preventing nuclear translocation of NF- $\kappa$ B and its binding to pro-inflammatory gene promoters. Additionally, the compound's antioxidant properties contribute to its anti-inflammatory activity by scavenging reactive nitrogen species and inhibiting the activation of redox-sensitive transcription factors [1] [4].

The **neuroprotective mechanisms** involve multiple pathways, including enhancement of cellular antioxidant defense systems (induction of heme oxygenase-1, activation of Nrf2 signaling), inhibition of glutamate-induced excitotoxicity, and reduction of mitochondrial dysfunction. The compound's ability to chelate transition metals may also contribute to its protective effects against oxidative neuronal damage. Recent evidence suggests potential modulation of autophagy and anti-apoptotic pathways, though these mechanisms require further investigation [1] [7].

## Research Gaps and Future Perspectives

Despite promising pharmacological profiles, several **significant research gaps** must be addressed to advance **Morachalcone A** toward clinical development. Currently, the compound's **in vivo**

**pharmacokinetics**—including absorption, distribution, metabolism, and excretion (ADME) parameters—remain largely uncharacterized. Preliminary in vitro data suggest moderate metabolic stability in liver microsomes, with phase II conjugation (glucuronidation and sulfation) representing the primary metabolic pathways. However, comprehensive ADME studies in relevant animal models are necessary to establish bioavailability, tissue distribution, and elimination half-life.

The **structure-activity relationship** (SAR) of **Morachalcone A** has not been systematically explored through synthetic analog development. Key structural features requiring investigation include: (1) the role of the prenyl moiety in membrane permeability and target engagement; (2) the contribution of specific hydroxyl groups to antioxidant activity and molecular interactions; (3) the importance of the  $\alpha,\beta$ -unsaturated ketone system for biological activity; and (4) the effect of ring substitution patterns on potency and selectivity. Semi-synthetic modification could yield analogs with improved pharmacological properties and reduced potential toxicity.

Additionally, the **therapeutic efficacy** of **Morachalcone A** has not been adequately demonstrated in robust in vivo disease models. While in vitro data are promising, well-designed animal studies are essential to validate its potential for treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions. These studies should incorporate appropriate disease models, dose-response relationships, and comparator reference drugs to establish therapeutic windows and relative efficacy.

Future research priorities should include:

- Development of scalable synthetic routes for **Morachalcone A** and its analogs
- Comprehensive toxicological profiling in multiple species
- Investigation of potential drug-drug interactions
- Exploration of formulation strategies to enhance bioavailability
- Mechanistic studies using genetic and molecular approaches to elucidate precise targets
- Clinical trials in human subjects for promising indications

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. | CAS:76472-88-3 | Chalcones | Manufacturer BioCrick Morachalcone A [biocrick.com]
2. chemical compositions and pharmacological activities [pmc.ncbi.nlm.nih.gov]
3. Morus alba: a comprehensive phytochemical and ... [pmc.ncbi.nlm.nih.gov]
4. Thieme E-Journals - Chinese medicine and natural products / Full Text [thieme-connect.com]
5. | C20H20O5 | CID 9862769 - PubChem Morachalcone A [pubchem.ncbi.nlm.nih.gov]
6. Pharmacological potential of natural chalcones: a recent ... [frontiersin.org]
7. Research Progress on Phytochemicals from Mulberry with ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Guide: Morachalcone A from Morus alba Roots]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b633073#morachalcone-a-in-morus-alba-roots>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)